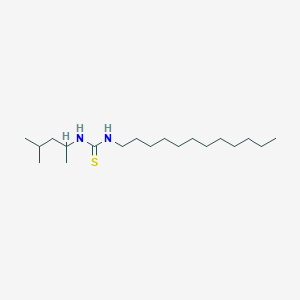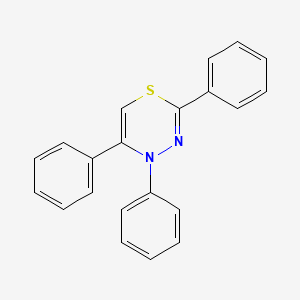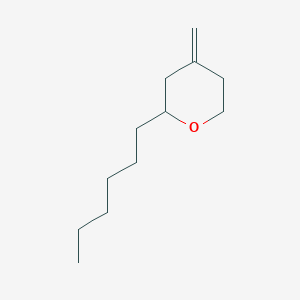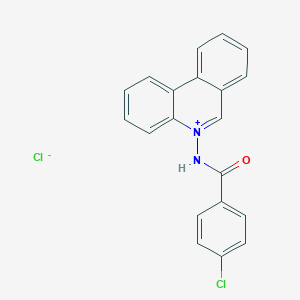
2,5-Dimethylhex-1-en-3-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,5-Dimethylhex-1-en-3-one is an organic compound with the molecular formula C8H14O. It is a member of the class of compounds known as alkenes, which are hydrocarbons containing at least one carbon-carbon double bond. This compound is characterized by its unique structure, which includes a double bond between the first and second carbon atoms and a ketone functional group on the third carbon atom.
Preparation Methods
Synthetic Routes and Reaction Conditions
2,5-Dimethylhex-1-en-3-one can be synthesized through various organic reactions. One common method involves the aldol condensation of 2,5-dimethylhexanal with acetone in the presence of a base such as sodium hydroxide. The reaction proceeds through the formation of an enolate intermediate, which then undergoes nucleophilic addition to the carbonyl group of acetone, followed by dehydration to form the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the catalytic dehydrogenation of 2,5-dimethylhexanol. This process typically requires the use of metal catalysts such as copper or palladium and is conducted at elevated temperatures to facilitate the removal of hydrogen and formation of the double bond.
Chemical Reactions Analysis
Types of Reactions
2,5-Dimethylhex-1-en-3-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form carboxylic acids or ketones.
Reduction: Reduction of the double bond can be achieved using hydrogen gas in the presence of a metal catalyst like palladium on carbon, resulting in the formation of 2,5-dimethylhexan-3-one.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carbonyl carbon, with reagents such as Grignard reagents to form tertiary alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) catalyst.
Substitution: Grignard reagents (RMgX) in anhydrous ether.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: 2,5-Dimethylhexan-3-one.
Substitution: Tertiary alcohols.
Scientific Research Applications
2,5-Dimethylhex-1-en-3-one has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activity and interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of fragrances, flavors, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 2,5-Dimethylhex-1-en-3-one involves its interaction with molecular targets such as enzymes and receptors. The compound’s ketone functional group can form hydrogen bonds and other interactions with active sites of enzymes, potentially inhibiting or modulating their activity. The double bond in the molecule also allows for potential interactions with unsaturated binding sites in biological systems.
Comparison with Similar Compounds
Similar Compounds
2,5-Dimethylhexane: A saturated hydrocarbon with similar carbon skeleton but lacking the double bond and ketone group.
2,5-Dimethylhex-3-ene: An alkene with a double bond in a different position.
2,5-Dimethylhexan-3-one: A ketone with a similar structure but lacking the double bond.
Uniqueness
2,5-Dimethylhex-1-en-3-one is unique due to the presence of both a double bond and a ketone functional group in its structure. This combination allows it to participate in a wide range of chemical reactions and makes it a versatile intermediate in organic synthesis.
Properties
CAS No. |
62834-83-7 |
|---|---|
Molecular Formula |
C8H14O |
Molecular Weight |
126.20 g/mol |
IUPAC Name |
2,5-dimethylhex-1-en-3-one |
InChI |
InChI=1S/C8H14O/c1-6(2)5-8(9)7(3)4/h6H,3,5H2,1-2,4H3 |
InChI Key |
TXQCOAWMUZRGDQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CC(=O)C(=C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N,N'-Bis[(6-methoxy-1,3-benzothiazol-2-yl)]-N''-methylguanidine](/img/structure/B14520896.png)

![S-{[2-(2-Fluoroethoxy)phenyl]methyl} diethylcarbamothioate](/img/structure/B14520899.png)
![[1-(Trifluoromethanesulfonyl)butyl]benzene](/img/structure/B14520904.png)




![1-[(4-Sulfanylphenyl)methyl]azepan-2-one](/img/structure/B14520929.png)


![Ethyl[1-(naphthalen-1-yl)cyclohexa-2,4-dien-1-yl][(prop-2-ene-1-sulfonyl)oxy]silyl](/img/structure/B14520953.png)

